2-Fluoro-5-methylbenzylamine hydrochloride
Overview
Description
2-Fluoro-5-methylbenzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.63 g/mol . It is commonly used as a reagent in the synthesis of fine chemicals, research chemicals, and specialty chemicals . This compound is known for its versatility as a building block in the creation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride typically involves the reaction of 2-Fluoro-5-methylbenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methylbenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the aromatic ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzylamines .
Scientific Research Applications
2-Fluoro-5-methylbenzylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylbenzylamine hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and allows it to participate in various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Fluorobenzylamine Hydrochloride: Similar structure but lacks the methyl group.
5-Methylbenzylamine Hydrochloride: Similar structure but lacks the fluorine atom.
2-Chloro-5-methylbenzylamine Hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 2-Fluoro-5-methylbenzylamine hydrochloride is unique due to the presence of both the fluorine and methyl groups on the benzylamine structure. This combination enhances its reactivity and makes it a valuable building block in the synthesis of complex molecules .
Biological Activity
2-Fluoro-5-methylbenzylamine hydrochloride (C₈H₁₀FN·HCl) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a fluorine atom at the 2-position and a methyl group at the 5-position of a benzylamine structure. Its molecular weight is approximately 139.17 g/mol . The presence of the fluorine atom contributes to its electrophilic nature, making it suitable for various nucleophilic substitution reactions.
Property | Description |
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Molecular Formula | C₈H₁₀FN·HCl |
Molecular Weight | 139.17 g/mol |
Chemical Structure | Chemical Structure |
Electrophilicity | High due to fluorine substitution |
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator. This interaction may influence metabolic pathways and cellular functions.
- Cellular Effects : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it may alter the activity of key signaling molecules that lead to changes in cellular responses.
- Toxicity Studies : Dosage effects in animal models reveal that low doses may enhance enzyme activity, while high doses can lead to cellular damage or disruption of normal processes. This threshold effect indicates a specific dosage range for therapeutic efficacy without toxicity.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Binding Interactions : The compound can form covalent bonds or engage in non-covalent interactions (e.g., hydrogen bonding) with biomolecules such as proteins and nucleic acids. This binding alters the activity of enzymes or affects gene transcription.
- Metabolic Pathways : It participates in various metabolic pathways, potentially influencing the levels of metabolites by modulating enzyme activity and gene expression related to metabolism.
Study on Enzyme Inhibition
A study examined the inhibition potential of this compound on lysosomal phospholipase A2 (PLA2). The results indicated that the compound could inhibit PLA2 activity at concentrations less than 1 mM, suggesting its potential use in drug development aimed at conditions like phospholipidosis .
Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of similar compounds, indicating that derivatives with structural similarities to this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM , highlighting the compound's potential in treating bacterial infections .
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNXFRYSKGHMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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